molecular formula C9H9NO2 B555353 (S)-(-)-Indoline-2-carboxylic acid CAS No. 79815-20-6

(S)-(-)-Indoline-2-carboxylic acid

Cat. No.: B555353
CAS No.: 79815-20-6
M. Wt: 163,17 g/mole
InChI Key: QNRXNRGSOJZINA-QMMMGPOBSA-N
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Description

(S)-(-)-Indoline-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is an indoline derivative, characterized by a carboxylic acid group attached to the second carbon of the indoline ring. The compound’s chirality arises from the presence of an asymmetric carbon atom, making it an enantiomerically pure substance. This compound is often used as a building block in the synthesis of various pharmaceuticals and biologically active molecules.

Scientific Research Applications

(S)-(-)-Indoline-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: It serves as a precursor in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which “(S)-(-)-Indoline-2-carboxylic acid” is used. Unfortunately, specific information on this was not available in the search results .

Safety and Hazards

The safety and hazards associated with “(S)-(-)-Indoline-2-carboxylic acid” would depend on factors such as its concentration, the route of exposure, and individual susceptibility. General safety measures for handling carboxylic acids should be followed .

Future Directions

The future directions for research on “(S)-(-)-Indoline-2-carboxylic acid” could involve exploring its potential applications in various fields, studying its reactivity under different conditions, and developing new synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(-)-Indoline-2-carboxylic acid can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of indole-2-carboxylic acid using chiral catalysts. Another method includes the resolution of racemic indoline-2-carboxylic acid using chiral resolving agents. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as rhodium complexes.

Industrial Production Methods

Industrial production of this compound often employs large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-Indoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form indoline-2,3-dione using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carboxylic acid group can yield indoline-2-methanol.

    Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with reagents like thionyl chloride to form indoline-2-carbonyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products

    Oxidation: Indoline-2,3-dione.

    Reduction: Indoline-2-methanol.

    Substitution: Indoline-2-carbonyl chloride.

Comparison with Similar Compounds

Similar Compounds

    Indoline-2-carboxylic acid: The racemic mixture of indoline-2-carboxylic acid.

    ®-(+)-Indoline-2-carboxylic acid: The enantiomer of (S)-(-)-Indoline-2-carboxylic acid.

    Indole-2-carboxylic acid: Lacks the chiral center present in indoline-2-carboxylic acid.

Uniqueness

This compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral resolution processes. Its ability to interact selectively with biological targets makes it a valuable compound in pharmaceutical research and development.

Properties

IUPAC Name

(2S)-2,3-dihydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRXNRGSOJZINA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101036449
Record name (S)-(-)-Indoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731277
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

79815-20-6
Record name (S)-Indoline-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79815-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoline-2-carboxylic acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079815206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(-)-Indoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2,3-dihydro-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.040
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Indole-2-carboxylic acid, 2,3-dihydro-, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDOLINE-2-CARBOXYLIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57XK524B7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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